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Foundational

What is the CAS number for 3,3-Dimethyl-1-(oxetan-3-yl)piperazine

An In-Depth Technical Guide to 3,3-Dimethyl-1-(oxetan-3-yl)piperazine Introduction: A Modern Building Block for Complex Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic design of molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3,3-Dimethyl-1-(oxetan-3-yl)piperazine

Introduction: A Modern Building Block for Complex Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic design of molecular scaffolds is paramount to achieving desired therapeutic outcomes. The piperazine heterocycle is a well-established "privileged scaffold" due to its versatile synthetic handles and its ability to confer favorable pharmacokinetic properties.[1][2] The integration of an oxetane ring, a strained four-membered ether, has emerged as a powerful tactic to modulate the physicochemical properties of drug candidates, often serving as a bioisostere for gem-dimethyl or carbonyl groups to enhance aqueous solubility, metabolic stability, and cell permeability.[3][4]

This technical guide provides a comprehensive overview of 3,3-Dimethyl-1-(oxetan-3-yl)piperazine (CAS Number: 1257294-74-8 ), a building block that synergistically combines the structural rigidity of a gem-dimethyl substituted piperazine with the property-enhancing effects of an oxetane moiety.[5] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its chemical properties, a plausible synthetic pathway, its strategic application in drug design, and analytical methodologies for its characterization.

Physicochemical and Structural Properties

A foundational understanding of a molecule's properties is critical for its effective application. The key physicochemical and structural identifiers for 3,3-Dimethyl-1-(oxetan-3-yl)piperazine are summarized below.

PropertyValueSource
CAS Number 1257294-74-8[5]
Molecular Formula C9H18N2O[5]
Molecular Weight 170.25 g/mol [5]
SMILES CC1(C)CN(C2COC2)CCN1[5]
InChI InChI=1S/C9H18N2O/c1-9(2)5-10-6-7-11(8-9)4-12-3-8/h8H,3-7H2,1-2H3Derived from structure
InChIKey Not readily available
Appearance Expected to be a liquid or low-melting solidGeneral chemical knowledge

Proposed Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of 3,3-Dimethyl-1-(oxetan-3-yl)piperazine is not publicly available, a robust and logical synthetic route can be proposed based on established chemical principles, namely the nucleophilic substitution on the oxetane ring. The most direct approach involves the N-alkylation of 2,2-dimethylpiperazine with an activated oxetane precursor.

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2_2_dimethylpiperazine 2,2-Dimethylpiperazine reaction_vessel Nucleophilic Substitution (SN2) 2_2_dimethylpiperazine->reaction_vessel Nucleophile 3_bromooxetane 3-Bromooxetane 3_bromooxetane->reaction_vessel Electrophile product 3,3-Dimethyl-1-(oxetan-3-yl)piperazine reaction_vessel->product Base (e.g., K2CO3) Solvent (e.g., ACN)

Caption: Proposed synthesis of 3,3-Dimethyl-1-(oxetan-3-yl)piperazine.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 2,2-dimethylpiperazine (1.0 eq) in anhydrous acetonitrile (ACN) in a round-bottom flask is added potassium carbonate (K2CO3) (2.0 eq) as a base to scavenge the HBr byproduct.

    • Rationale: Acetonitrile is a suitable polar aprotic solvent for SN2 reactions. Potassium carbonate is an inexpensive and effective inorganic base that is easily removed by filtration.

  • Addition of Electrophile: 3-Bromooxetane (1.1 eq) is added dropwise to the stirring suspension at room temperature.

    • Rationale: Using a slight excess of the electrophile ensures complete consumption of the starting piperazine. Dropwise addition helps to control any potential exotherm.

  • Reaction Progression: The reaction mixture is heated to 60-70 °C and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: Heating accelerates the rate of the SN2 reaction. Monitoring ensures the reaction is driven to completion.

  • Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solid potassium carbonate is removed by filtration. The filtrate is concentrated under reduced pressure.

  • Purification: The resulting crude residue is purified by column chromatography on silica gel, eluting with a gradient of dichloromethane (DCM) and methanol (MeOH) to afford the pure 3,3-Dimethyl-1-(oxetan-3-yl)piperazine.

    • Rationale: Column chromatography is a standard method for purifying organic compounds of moderate polarity.

Strategic Applications in Medicinal Chemistry

The 3,3-dimethyl-1-(oxetan-3-yl)piperazine scaffold is a valuable building block for several strategic reasons:

  • Improved Physicochemical Properties: The oxetane moiety is known to enhance aqueous solubility and reduce lipophilicity, which are critical for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates.[3][4]

  • Metabolic Stability: The oxetane ring can block potential sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life.

  • Conformational Rigidity: The gem-dimethyl group on the piperazine ring introduces conformational constraint. This rigidity can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.

  • Vectorial Exit: The polar oxetane can act as a "hydrophilic vector," orienting the molecule within a binding pocket to achieve specific interactions or to facilitate its exit into the aqueous phase.

This scaffold can be found in various patent applications for kinase inhibitors and other therapeutic agents, highlighting its relevance in modern drug discovery.[6]

Analytical Characterization Workflow

Ensuring the identity and purity of the synthesized compound is crucial. A combination of chromatographic and spectroscopic methods should be employed.

Workflow for Purity and Identity Confirmation

G start Synthesized Product hplc HPLC-UV/MS (Purity & Mass) start->hplc nmr NMR Spectroscopy (¹H, ¹³C) (Structure Confirmation) hplc->nmr final Confirmed Pure Compound nmr->final

Caption: Analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC) Method

A general HPLC method for analyzing piperazine derivatives can be adapted for this compound.[7][8][9]

ParameterCondition
Column C18 reverse-phase, 250 x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 210 nm and/or Mass Spectrometry (ESI+)
Column Temperature 35 °C
  • Rationale: A C18 column is a standard choice for reverse-phase chromatography of small organic molecules. A gradient elution is necessary to ensure good peak shape and resolution. Formic acid is a common mobile phase modifier that aids in the ionization of the analyte for mass spectrometry detection.

Safety and Handling

Based on similar piperazine and oxetane compounds, 3,3-Dimethyl-1-(oxetan-3-yl)piperazine should be handled with care.

  • Hazard Statements (Anticipated): May cause skin irritation, serious eye irritation, and respiratory irritation.[10][11]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle in a well-ventilated area or a fume hood.

    • Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3,3-Dimethyl-1-(oxetan-3-yl)piperazine is a promising and strategically designed building block for modern drug discovery. Its unique combination of a conformationally restricted piperazine core and a property-modulating oxetane ring offers medicinal chemists a valuable tool to address common challenges in lead optimization. A clear understanding of its synthesis, properties, and analytical characterization will facilitate its effective incorporation into novel therapeutic agents, ultimately accelerating the development of new medicines.

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (URL: [Link])

  • CAS NO. 1257294-74-8 | 3,3-Dimethyl-1-(oxetan-3-yl)piperazine | Catalog BD-A964942. (URL: [Link])

  • 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem. (URL: [Link])

  • US20130116245A1 - Alkylated piperazine compounds - Google P
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. (URL: [Link])

  • Analytical Methods for Piperazine Detection | PDF | High Performance Liquid Chromatography - Scribd. (URL: [Link])

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (URL: [Link])

  • A Review on Analytical Methods for Piperazine Determination - NTU Journal. (URL: [Link])

  • 1-(Oxetan-3-yl)piperazine [P43933] - ChemUniverse. (URL: [Link])

  • Unlocking Chemical Synthesis: The Role of 1-(Oxetan-3-yl)piperazine. (URL: [Link])

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: [Link])

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (URL: [Link])

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Exploratory

Metabolic stability of oxetane-substituted piperazine rings

An In-depth Technical Guide to the Metabolic Stability of Oxetane-Substituted Piperazine Rings Authored by a Senior Application Scientist Foreword: Navigating the Metabolic Maze in Drug Discovery In the intricate journey...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Metabolic Stability of Oxetane-Substituted Piperazine Rings

Authored by a Senior Application Scientist

Foreword: Navigating the Metabolic Maze in Drug Discovery

In the intricate journey of drug discovery, achieving a harmonious balance between potent biological activity and favorable pharmacokinetic properties is paramount. Among the myriad of challenges, ensuring adequate metabolic stability remains a critical hurdle. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while unpredictable metabolic pathways can lead to the formation of toxic byproducts. This guide is crafted for researchers, scientists, and drug development professionals who are at the forefront of designing next-generation therapeutics. We will delve into a specific, yet increasingly vital, area of medicinal chemistry: the use of oxetane-substituted piperazine rings to enhance metabolic stability. This document moves beyond a mere recitation of facts to provide a deep, mechanistic understanding and practical, field-proven protocols.

The Piperazine Moiety: A Double-Edged Sword in Medicinal Chemistry

The piperazine ring is a ubiquitous scaffold in modern drug design, gracing the structures of numerous blockbuster drugs across a wide range of therapeutic areas, from oncology to central nervous system disorders.[1][2][3] Its prevalence is due to its versatile nature; the two nitrogen atoms provide handles for synthetic modification, allowing for the fine-tuning of solubility, lipophilicity, and target engagement.[2][4]

However, the very features that make the piperazine ring attractive also render it susceptible to metabolic degradation. The lone pairs of electrons on the nitrogen atoms are prime targets for oxidation by cytochrome P450 (CYP) enzymes, the primary drug-metabolizing enzymes in the liver.[1][5][6]

Common Metabolic Fates of the Piperazine Ring

The primary metabolic pathways for piperazine-containing compounds are CYP-mediated oxidations, which can occur at several positions:

  • N-dealkylation: The removal of a substituent from one of the nitrogen atoms.

  • Alpha-carbon hydroxylation: The addition of a hydroxyl group to a carbon atom adjacent to a nitrogen, which can lead to ring opening.[7]

  • Aromatic hydroxylation: If the piperazine is attached to an aromatic ring, that ring can be hydroxylated.

  • N-oxidation: The direct oxidation of a nitrogen atom.

These metabolic transformations can lead to a rapid clearance of the parent drug, reducing its efficacy. Furthermore, some metabolic pathways can result in the formation of reactive metabolites, which are a significant concern due to their potential to cause idiosyncratic adverse drug reactions.[7][8]

cluster_0 Piperazine Metabolism Parent_Drug Piperazine-Containing Drug Metabolite_1 N-dealkylated Metabolite Parent_Drug->Metabolite_1 CYP450 (N-dealkylation) Metabolite_2 alpha-Carbon Hydroxylated Metabolite Parent_Drug->Metabolite_2 CYP450 (Hydroxylation) Metabolite_4 Reactive Metabolite Parent_Drug->Metabolite_4 Bioactivation Metabolite_3 Ring-Opened Product Metabolite_2->Metabolite_3

Figure 1: Common CYP450-mediated metabolic pathways of piperazine-containing drugs.

The Oxetane Ring: A Modern Tool for Metabolic Stabilization

The oxetane ring, a four-membered heterocycle containing one oxygen atom, has emerged as a powerful tool in the medicinal chemist's arsenal.[9][10][11][12] Its unique combination of properties allows it to address several challenges in drug design, most notably metabolic instability.

Key Attributes of the Oxetane Motif:
  • Polarity and Solubility: The oxygen atom imparts polarity, which can improve the aqueous solubility of a compound without significantly increasing its molecular weight.[10][13][14]

  • Metabolic Shielding: When incorporated near a metabolically labile site, the steric bulk of the oxetane ring can physically block access for metabolizing enzymes.[13][15]

  • Reduced Lipophilicity: Compared to a gem-dimethyl group, which is often used to block metabolism, the oxetane ring offers a less lipophilic alternative.[10][15]

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can reduce the basicity (pKa) of adjacent amines, such as those in a piperazine ring.[12][14][15] This can be advantageous for avoiding off-target effects, such as hERG inhibition.

Redirecting Metabolism: The Role of Microsomal Epoxide Hydrolase (mEH)

A fascinating and highly advantageous feature of incorporating an oxetane ring is its potential to redirect metabolism away from the often-problematic CYP450 system.[13][16] Oxetanes can be substrates for microsomal epoxide hydrolase (mEH), an enzyme that catalyzes the hydrolysis of the oxetane ring to form a diol.[13][16][17] This provides an alternative, often more predictable, clearance pathway. The rate of this hydrolysis can be influenced by the structural environment around the oxetane, offering a degree of tunable metabolic clearance.[13][16]

cluster_0 Metabolic Shift with Oxetane Substitution Oxetane_Drug Oxetane-Substituted Piperazine Drug CYP_Metabolism CYP450-mediated Metabolism Oxetane_Drug->CYP_Metabolism Reduced mEH_Metabolism mEH-mediated Hydrolysis Oxetane_Drug->mEH_Metabolism Increased Diol_Metabolite Diol Metabolite mEH_Metabolism->Diol_Metabolite

Figure 2: Oxetane substitution can shift metabolism from CYP450 pathways to mEH-mediated hydrolysis.

A Practical Guide to Assessing Metabolic Stability: The Human Liver Microsome (HLM) Assay

To empirically determine the metabolic stability of your oxetane-substituted piperazine compounds, the in vitro human liver microsome (HLM) assay is the gold standard in early drug discovery.[18][19][20] This assay provides a robust and reproducible measure of a compound's intrinsic clearance.

Experimental Rationale: A Self-Validating System

The HLM assay mimics the phase I metabolic environment of the liver.[20] By incubating a test compound with HLMs and the essential cofactor NADPH, we initiate the enzymatic processes, primarily driven by CYPs.[18][20] The rate at which the parent compound disappears over time is a direct measure of its metabolic lability. The inclusion of positive control compounds with known metabolic fates ensures the validity of each experimental run.

Detailed Step-by-Step Protocol: HLM Metabolic Stability Assay

This protocol is designed for a 96-well plate format, suitable for screening multiple compounds.

Materials:

  • Test compounds and positive controls (e.g., Diazepam, Dextromethorphan)[18]

  • Human Liver Microsomes (pooled, 20 mg/mL stock)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions) or NADPH stock solution

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw HLMs on ice. Dilute to 2 mg/mL in cold 0.1 M phosphate buffer. Keep on ice.

    • Prepare working solutions of test compounds and positive controls at 100x the final concentration in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system or NADPH solution according to the manufacturer's instructions.

  • Incubation:

    • Add 98 µL of the 2 mg/mL HLM suspension to each well of the incubation plate.

    • Add 1 µL of the 100x test compound or control solution to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the metabolic reaction by adding 1 µL of the 100x NADPH solution to each well. This brings the final HLM concentration to approximately 1 mg/mL and the final test compound concentration to a desired value (e.g., 1 µM).

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding 200 µL of ice-cold ACN with internal standard to the corresponding wells. The 0-minute time point is quenched immediately after the addition of NADPH.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percentage remaining versus time.

  • The slope of the linear portion of this curve is the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the following equation:

    • t1/2 = 0.693 / k

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the following equation:

    • CLint = (0.693 / t1/2) * (1 / [protein concentration in mg/mL])

cluster_workflow HLM Assay Workflow Prepare_Reagents Prepare HLM, Compound & NADPH Incubate Add HLM & Compound to Plate Prepare_Reagents->Incubate Pre-incubate Pre-incubate at 37°C Incubate->Pre-incubate Initiate_Reaction Add NADPH Pre-incubate->Initiate_Reaction Time_Points Quench at Time Points (0, 5, 15, 30, 45, 60 min) Initiate_Reaction->Time_Points Centrifuge Centrifuge to Pellet Protein Time_Points->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate t1/2 and CLint Analyze->Data_Analysis

Figure 3: A streamlined workflow for the in vitro Human Liver Microsome (HLM) metabolic stability assay.

Data Interpretation and Case Study Analysis

The output of the HLM assay provides quantitative data that allows for direct comparison of the metabolic stability of different compounds. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

Table 1: Comparative Metabolic Stability Data

CompoundDescriptionIn Vitro t1/2 (min)Intrinsic Clearance (CLint) (µL/min/mg)
Compound A N-aryl piperazine1546.2
Compound B Oxetane-substituted analog of A759.2
Compound C N-alkyl piperazine886.6
Compound D Oxetane-substituted analog of C5013.9

This is illustrative data.

As the data in Table 1 demonstrates, the incorporation of an oxetane ring (Compounds B and D) leads to a significant increase in the in vitro half-life and a corresponding decrease in intrinsic clearance compared to their non-oxetane-substituted counterparts (Compounds A and C). This provides strong evidence for the metabolic stabilizing effect of the oxetane motif within a piperazine scaffold.

Conclusion and Future Horizons

The strategic incorporation of oxetane rings into piperazine-containing drug candidates represents a powerful and validated approach to enhancing metabolic stability.[9][11][12][14] This strategy not only shields the metabolically vulnerable piperazine core from CYP450-mediated degradation but can also introduce a more predictable mEH-mediated clearance pathway.[13][16][17] The in vitro HLM assay provides a robust and efficient method for quantifying the impact of such structural modifications early in the drug discovery process, enabling a data-driven approach to the design of more durable and efficacious drug candidates. As our understanding of metabolic pathways and enzyme-substrate interactions deepens, the rational design of molecules with tailored pharmacokinetic profiles will continue to be a cornerstone of successful drug development.

References
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  • Dossetter, A. G., et al. (2012). A statistical analysis of in-vitro human microsomal metabolic stability of heterocyclic replacement for di-substituted phenyl in pharmaceutical compounds, identifying iso-steres more likely to have beneficial effects. Medicinal Chemistry Communications, 3(9), 1164-1169. [Link]

  • Soars, M. G., et al. (2004). Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. Drug Metabolism and Disposition, 32(10), 1135-1142. [Link]

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Foundational

Establishing the In Vitro Toxicological Profile of 3,3-Dimethyl-1-(oxetan-3-yl)piperazine: A Strategic Framework

An In-Depth Technical Guide Introduction 3,3-Dimethyl-1-(oxetan-3-yl)piperazine is a novel chemical entity featuring a piperazine core substituted with a gem-dimethyl group and an oxetane moiety.[1] The piperazine ring i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction

3,3-Dimethyl-1-(oxetan-3-yl)piperazine is a novel chemical entity featuring a piperazine core substituted with a gem-dimethyl group and an oxetane moiety.[1] The piperazine ring is a common scaffold in pharmacologically active compounds, known for its interaction with various neurotransmitter receptors.[2] The oxetane ring is an increasingly popular functional group in medicinal chemistry, often used to enhance properties such as aqueous solubility and metabolic stability.[3][4] As with any new chemical entity intended for potential therapeutic use, a thorough evaluation of its safety profile is paramount.

This guide provides a comprehensive strategic framework for the in vitro toxicological assessment of 3,3-Dimethyl-1-(oxetan-3-yl)piperazine. Given the absence of published data on this specific compound, this document serves as an expert-driven roadmap for researchers, scientists, and drug development professionals. It details the rationale behind experimental choices, provides validated protocols, and outlines a logical testing cascade designed to build a robust safety profile, from foundational cytotoxicity to organ-specific toxicities.

Part 1: Foundational Cytotoxicity Assessment

Expertise & Rationale: The initial step in any toxicological evaluation is to determine the concentration at which a compound elicits general cell death. This is not merely a measure of toxicity but a critical step for dose-ranging in subsequent, more complex assays. By identifying the concentration that inhibits 50% of cell viability (IC50), we establish a relevant window for mechanistic studies, avoiding concentrations that cause immediate, non-specific necrosis and mask subtle toxicological effects. We employ two distinct assays to probe different mechanisms of cell death: one measuring metabolic activity (MTT) and the other assessing cell membrane integrity (LDH release).

Recommended Assays & Protocols

A panel of cell lines, including a human cancer cell line (e.g., HeLa) and a normal human fibroblast line, should be used to identify potential selective toxicity and to establish a general toxicity baseline.

1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals.

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of 3,3-Dimethyl-1-(oxetan-3-yl)piperazine in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 to 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

1.2. Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of cytotoxicity.[6]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 600 g for 5 minutes.[6]

  • Supernatant Transfer: Carefully transfer a portion of the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD+) according to the manufacturer's instructions and incubate in the dark for 30 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm. A positive control (cells treated with a lysis buffer) is used to determine maximum LDH release.[6]

Data Presentation

The results from these assays should be summarized to provide a clear overview of the compound's cytotoxic potential.

Cell LineAssayIncubation TimeIC50 (µM)
HeLaMTT48hTBD
HeLaLDH48hTBD
Human FibroblastsMTT48hTBD
Human FibroblastsLDH48hTBD
Table 1: Template for summarizing cytotoxicity data for 3,3-Dimethyl-1-(oxetan-3-yl)piperazine.
Experimental Workflow: Cytotoxicity Screening

G cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assays Parallel Assays cluster_analysis Data Analysis start Seed Cells in 96-Well Plates incubate Incubate 24h for Adherence start->incubate treatment Treat with Serial Dilutions of Compound incubate->treatment inc_treat Incubate for 24-72h treatment->inc_treat mtt MTT Assay (Metabolic Activity) inc_treat->mtt ldh LDH Assay (Membrane Integrity) inc_treat->ldh absorbance Measure Absorbance mtt->absorbance 570 nm ldh->absorbance 490 nm calc Calculate % Viability absorbance->calc ic50 Determine IC50 Value calc->ic50

Caption: Workflow for foundational cytotoxicity assessment.

Part 2: Genotoxicity Assessment

Expertise & Rationale: Genotoxicity assessment is a non-negotiable step in safety pharmacology. It investigates the potential of a compound to damage the genetic material of cells, which can lead to mutations and potentially cancer.[7] A standard, two-part in vitro screen is recommended by regulatory agencies. The Ames test detects gene mutations in bacteria, while the in vitro micronucleus assay detects larger-scale chromosomal damage in mammalian cells. The inclusion of a metabolic activation system (S9 fraction) is crucial, as some compounds only become genotoxic after being metabolized by the liver.[8]

Recommended Assays & Protocols

2.1. Bacterial Reverse Mutation Assay (Ames Test)

This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. A positive result is indicated by an increase in the number of revertant colonies that can grow in the absence of the required amino acid, suggesting the test compound caused a mutation. This test should be conducted according to OECD Guideline 471.[7]

2.2. In Vitro Mammalian Cell Micronucleus Test

This test identifies substances that cause chromosomal damage. Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes left behind during cell division. Their presence indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.

Experimental Protocol (using human peripheral blood lymphocytes):

  • Cell Culture: Set up whole blood cultures from healthy, non-smoking donors using heparinized blood. Stimulate lymphocyte division with phytohemagglutinin (PHA).

  • Compound Exposure: After approximately 24 hours, treat the cultures with at least three concentrations of 3,3-Dimethyl-1-(oxetan-3-yl)piperazine, selected based on the cytotoxicity data (typically up to a maximum of 50-80% cytotoxicity). Separate cultures should be run with and without a liver S9 metabolic activation mix.

  • Cytochalasin B Addition: Add Cytochalasin B to block cytokinesis, allowing cells that have undergone one nuclear division to be identified as binucleated.

  • Harvesting: Harvest the cells approximately 44 hours after treatment.

  • Slide Preparation: Treat cells with a hypotonic solution, fix, and drop onto microscope slides.

  • Staining and Scoring: Stain the slides (e.g., with Giemsa) and score the frequency of micronuclei in at least 2000 binucleated cells per concentration.[9]

Genotoxicity Testing Logic

G cluster_ames Gene Mutation cluster_chromo Chromosomal Damage compound 3,3-Dimethyl-1-(oxetan-3-yl)piperazine ames Ames Test (OECD 471) Bacterial Strains compound->ames mn Micronucleus Test (OECD 487) Mammalian Cells compound->mn ames_s9 With S9 Mix ames->ames_s9 ames_nos9 Without S9 Mix ames->ames_nos9 result Genotoxic Potential ames_s9->result ames_nos9->result mn_s9 With S9 Mix mn->mn_s9 mn_nos9 Without S9 Mix mn->mn_nos9 mn_s9->result mn_nos9->result

Caption: Logic for the standard in vitro genotoxicity battery.

Part 3: Organ-Specific Toxicity Assessment

Expertise & Rationale: Following the assessment of general toxicity, it is crucial to investigate effects on organs that are common targets for drug-induced injury. The liver and the heart are of primary concern due to their central roles in drug metabolism and circulation, respectively. Drug-induced liver injury (DILI) and cardiotoxicity are leading causes of drug attrition in preclinical and clinical development.[10][11] Utilizing specialized cell models, such as human-derived hepatocytes and cardiomyocytes, provides a more physiologically relevant context than standard cell lines.

A. Hepatotoxicity Assessment

The liver's role in metabolizing foreign compounds makes it highly susceptible to toxicity. In vitro models using human liver cells like HepG2 or HepaRG can predict potential DILI.[10][12] Key mechanisms of hepatotoxicity include the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the induction of apoptosis.[12]

Mechanistic Assays:

  • ROS Production: Use a fluorescent probe like DCFH-DA to quantify intracellular ROS levels.

  • Mitochondrial Membrane Potential (Δψm): Employ a cationic dye such as JC-1 to measure the loss of mitochondrial membrane potential, an early indicator of apoptosis.

  • Caspase-3 Activation: Measure the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.[6][12]

Experimental Protocol (Caspase-3 Activity Assay):

  • Cell Culture and Treatment: Seed HepG2 cells in a 96-well plate and treat with sub-lethal concentrations of the test compound for 24 hours.

  • Cell Lysis: Lyse the cells to release their contents.

  • Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence resulting from the cleavage of the substrate by active caspase-3.

Proposed Hepatotoxicity Pathway

G compound Compound Exposure (Hepatocytes) ros Increased ROS (Oxidative Stress) compound->ros mito Mitochondrial Dysfunction (↓Δψm) ros->mito cyto Cytochrome c Release mito->cyto caspase Caspase-3 Activation cyto->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A common pathway of chemically-induced hepatotoxicity.

B. Cardiotoxicity Assessment

Drug-induced cardiotoxicity can manifest as direct damage to heart muscle cells or as a disruption of their electrical activity (electrophysiology).[11] Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are the current gold standard for in vitro cardiotoxicity testing because they beat spontaneously and express the relevant human ion channels.[11][13]

Recommended Assays:

  • Cytotoxicity: Standard assays like LDH release can be used to assess direct damage to hiPSC-CMs.[13]

  • Calcium Flux Assay: hiPSC-CMs exhibit regular calcium oscillations that are coupled to their contractions. Changes in the frequency, amplitude, or duration of these oscillations, measured with a calcium-sensitive dye, can indicate electrophysiological disturbances.[11]

Experimental Protocol (Calcium Flux Assay):

  • Cell Culture: Plate hiPSC-CMs on a 96-well plate and allow them to form a spontaneously beating syncytium.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Baseline Reading: Use a kinetic plate reader to record the baseline calcium oscillations.

  • Compound Addition: Add 3,3-Dimethyl-1-(oxetan-3-yl)piperazine and immediately begin recording the post-treatment oscillations.

  • Data Analysis: Analyze the traces for changes in beat rate, peak amplitude, and decay time.

Cardiotoxicity Assessment Workflow

G cluster_assays Parallel Endpoints cluster_electro Electrophysiology cluster_cyto Structural Toxicity start Culture hiPSC-CMs to form beating syncytium treat Treat with Compound start->treat dye Load with Calcium Dye read Kinetic Fluorescence Reading dye->read analyze_ca Analyze Ca2+ Transients (Beat Rate, Amplitude) read->analyze_ca result Assess Cardiotoxic Risk analyze_ca->result ldh LDH Release Assay analyze_ldh Quantify Membrane Damage ldh->analyze_ldh analyze_ldh->result treat->dye treat->ldh

Sources

Protocols & Analytical Methods

Method

Scale-up Synthesis of 3,3-Dimethyl-1-(oxetan-3-yl)piperazine: An Application Note and Protocol

Introduction: The Strategic Value of the Oxetane-Piperazine Scaffold in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced physicochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Oxetane-Piperazine Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced physicochemical and pharmacokinetic properties is paramount. The 3,3-dimethyl-1-(oxetan-3-yl)piperazine scaffold has emerged as a structure of significant interest for drug development professionals. This framework uniquely combines the structural rigidity and basic nitrogen of the piperazine ring with the advantageous properties of the oxetane moiety. The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[1] Its incorporation can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation.[1] The gem-dimethyl substitution on the piperazine ring provides steric hindrance that can modulate the basicity of the nitrogen atoms and influence binding interactions with biological targets. This application note provides a comprehensive, scalable protocol for the synthesis of 3,3-Dimethyl-1-(oxetan-3-yl)piperazine via a direct reductive amination pathway, a method well-suited for industrial production.

Synthetic Strategy: Reductive Amination as the Keystone

The most direct and scalable approach to forging the C-N bond between the 3,3-dimethylpiperazine and the oxetane moiety is through reductive amination.[2] This one-pot reaction involves the condensation of 3,3-dimethylpiperazine with oxetan-3-one to form an intermediate iminium ion, which is subsequently reduced in situ to the desired tertiary amine.

Causality Behind Experimental Choices:
  • Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB) For scale-up synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice over other hydrides like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄). The primary advantage of STAB lies in its mildness and selectivity; it readily reduces the iminium ion intermediate while being slow to react with the starting ketone (oxetan-3-one).[3] This chemoselectivity minimizes the formation of the corresponding alcohol byproduct (oxetan-3-ol). Furthermore, STAB is safer to handle on a large scale compared to the highly toxic sodium cyanoborohydride and does not generate hazardous cyanide-containing waste streams.[4]

  • Solvent Selection: Dichloromethane (DCM) Dichloromethane is an excellent solvent for this reaction as it is aprotic and effectively dissolves both the piperazine and oxetan-3-one starting materials. Its relatively low boiling point simplifies post-reaction removal. For larger scale operations, 1,2-dichloroethane (DCE) can also be employed.

  • Catalyst: Acetic Acid The formation of the iminium ion from the ketone and amine is the rate-limiting step and is acid-catalyzed. A catalytic amount of glacial acetic acid is introduced to protonate the hydroxyl group of the hemiaminal intermediate, facilitating its elimination as water and promoting the formation of the iminium ion.

Visualizing the Synthesis Workflow

Synthesis_Workflow Figure 1: Synthetic Workflow for 3,3-Dimethyl-1-(oxetan-3-yl)piperazine 3,3-Dimethylpiperazine 3,3-Dimethylpiperazine Reaction_Vessel Reductive Amination (DCM, Acetic Acid) 3,3-Dimethylpiperazine->Reaction_Vessel Oxetan-3-one Oxetan-3-one Oxetan-3-one->Reaction_Vessel Quench_Workup Aqueous Work-up (NaHCO3) Reaction_Vessel->Quench_Workup STAB Sodium Triacetoxyborohydride (STAB) STAB->Reaction_Vessel Purification Purification (e.g., Distillation/Crystallization) Quench_Workup->Purification Final_Product 3,3-Dimethyl-1-(oxetan-3-yl)piperazine Purification->Final_Product

Caption: Synthetic pathway for 3,3-Dimethyl-1-(oxetan-3-yl)piperazine.

Scale-up Synthesis Protocol

This protocol is designed for a nominal 100 g scale of the final product. Appropriate adjustments to equipment and handling procedures are necessary for larger quantities.

Materials and Equipment:
  • 3,3-Dimethylpiperazine (CAS: 5643-43-6)

  • Oxetan-3-one (CAS: 6704-31-0)

  • Sodium triacetoxyborohydride (STAB) (CAS: 56553-60-7)

  • Dichloromethane (DCM), anhydrous

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 5 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet/outlet

  • Temperature probe

  • Cooling bath (ice/water)

  • Rotary evaporator

  • Separatory funnel (5 L)

Safety Precautions:
  • Oxetan-3-one: is a flammable liquid and vapor.[5] It can cause skin and serious eye irritation.[4] Handle in a well-ventilated fume hood, away from ignition sources.[2][6] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[2]

  • Sodium triacetoxyborohydride (STAB): is a water-sensitive reagent that can release flammable hydrogen gas upon contact with water. Handle in a dry environment and add portion-wise to control any potential exotherm.

  • Dichloromethane (DCM): is a volatile solvent and a suspected carcinogen. All operations involving DCM should be conducted in a well-ventilated fume hood.

Step-by-Step Procedure:
  • Reaction Setup:

    • In a 5 L three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3,3-dimethylpiperazine (134.0 g, 1.17 mol, 1.2 eq) in anhydrous dichloromethane (2.0 L).

    • Begin stirring the solution with the mechanical stirrer.

  • Formation of the Iminium Ion:

    • To the stirred solution, add oxetan-3-one (70.0 g, 0.97 mol, 1.0 eq) followed by glacial acetic acid (5.6 mL, 0.097 mol, 0.1 eq).

    • Stir the mixture at ambient temperature (20-25 °C) for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Reduction:

    • Cool the reaction mixture to 0-5 °C using an ice/water bath.

    • Slowly add sodium triacetoxyborohydride (STAB) (308.0 g, 1.45 mol, 1.5 eq) portion-wise over a period of 1-2 hours. Maintain the internal temperature below 10 °C during the addition to control the exotherm.

    • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to ambient temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at ambient temperature for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (oxetan-3-one) is consumed.

  • Quench and Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (1.5 L) while stirring. Be cautious of initial gas evolution.

    • Continue stirring for 30 minutes until the gas evolution ceases.

    • Transfer the mixture to a 5 L separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 500 mL).

    • Combine the organic layers and wash with brine (1 L).

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, a viscous oil, can be purified by vacuum distillation to yield 3,3-Dimethyl-1-(oxetan-3-yl)piperazine as a colorless to pale yellow oil.

Data Presentation: Key Reaction Parameters

ParameterValue/ConditionRationale
Stoichiometry
3,3-Dimethylpiperazine1.2 equivalentsA slight excess is used to drive the reaction to completion.
Oxetan-3-one1.0 equivalentLimiting reagent.
Sodium Triacetoxyborohydride1.5 equivalentsExcess ensures complete reduction of the iminium ion.
Acetic Acid0.1 equivalentsCatalytic amount to promote iminium ion formation.
Reaction Conditions
SolventAnhydrous DichloromethaneAprotic solvent, good solubility for reactants.
Temperature0-5 °C (STAB addition), then ambientControls exotherm during reduction, then allows reaction to proceed to completion.
Reaction Time12-18 hoursTypical duration for reductive amination with STAB.
Expected Outcome
Yield75-85% (typical)
Purity (post-purification)>98% (by GC/LC-MS)
AppearanceColorless to pale yellow oil

Troubleshooting and Optimization

  • Incomplete Reaction: If starting material remains after 18 hours, an additional portion of STAB (0.2-0.3 eq) can be added, and the reaction stirred for another 4-6 hours. Ensure all reagents and solvents are anhydrous, as water can deactivate the STAB.

  • Formation of Byproducts: The primary byproduct is typically the over-alkylated piperazine. Using a slight excess of the piperazine starting material helps to minimize this.

  • Difficult Purification: If vacuum distillation is not feasible or does not provide adequate purity, column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) can be employed.

Conclusion

This application note provides a robust and scalable protocol for the synthesis of 3,3-Dimethyl-1-(oxetan-3-yl)piperazine. The use of direct reductive amination with sodium triacetoxyborohydride offers a safe, efficient, and high-yielding route to this valuable building block for drug discovery and development. The detailed procedural steps and explanations for the experimental choices are intended to enable researchers and process chemists to confidently implement and adapt this synthesis for their specific needs.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3-Oxetanone. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Google Patents. (n.d.). US20130116245A1 - Alkylated piperazine compounds.
  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol. Retrieved from [Link]

  • Reddit. (2024, October 24). Reductive amination of piperazine. r/OrganicChemistry. Retrieved from [Link]

Sources

Application

Advanced NMR Characterization Protocol for 3,3-Dimethyl-1-(oxetan-3-yl)piperazine

As a Senior Application Scientist, characterizing complex sp³-rich heterocycles requires moving beyond basic spectral assignments into the realm of structural dynamics and self-validating analytical logic. 3,3-Dimethyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, characterizing complex sp³-rich heterocycles requires moving beyond basic spectral assignments into the realm of structural dynamics and self-validating analytical logic. 3,3-Dimethyl-1-(oxetan-3-yl)piperazine is a highly specialized building block that merges two critical pharmacophores: a highly strained oxetane ring (a premier bioisostere for carbonyls and gem-dimethyl groups) and a sterically hindered piperazine scaffold.

This guide provides an authoritative, self-validating NMR protocol designed to unambiguously characterize this molecule, explaining the quantum mechanical and steric causalities behind its spectral behavior.

Structural Dynamics & NMR Causality

To correctly assign the NMR spectra of this compound, one must first understand the physical chemistry dictating the behavior of its two distinct ring systems.

The Oxetane Ring System: Strain-Induced Hybridization Shifts

The four-membered oxetane ring possesses immense intrinsic ring strain (~106 kJ/mol). To accommodate the highly compressed C–O–C bond angle (approx. 90.2°), the internal ring bonds adopt a higher p-orbital character. Consequently, the exocyclic C–H bonds are forced into a higher s-orbital character (approaching sp² hybridization)[1].

  • Analytical Consequence: This fundamental shift causes the oxetane protons to be highly deshielded, moving them significantly downfield (4.50–4.75 ppm) compared to typical aliphatic ethers. Furthermore, the one-bond carbon-proton coupling constant ( 1JCH​ ) increases to ~140–150 Hz, a metric that can be exploited in undecoupled HSQC experiments to validate the ring size.

The Piperazine Scaffold: Steric Anchoring

Unsubstituted piperazines undergo rapid chair-to-chair interconversion and nitrogen inversion at room temperature, often resulting in time-averaged, broadened NMR signals. However, the introduction of a gem-dimethyl group at the C3 position acts as a steric anchor[2].

  • Analytical Consequence: The bulky methyl groups restrict the conformational landscape, heavily favoring a specific chair conformation where the methyl groups occupy distinct axial and equatorial positions. This breaks the symmetry of the adjacent C2 methylene protons, often causing them to appear as a distinct AB quartet rather than a simple singlet, depending on the solvent environment.

Quantitative Spectral Expectations

The tables below synthesize the expected quantitative data for 3,3-Dimethyl-1-(oxetan-3-yl)piperazine based on the electronic and steric environments described above[3].

Table 1: Predicted ¹H NMR Parameters (400 MHz, CDCl₃)
PositionGroupExpected Shift (δ, ppm)MultiplicityIntegrationCausality / Notes
2', 4' Oxetane CH₂4.56 – 4.70m (or ddd)4HHighly deshielded by adjacent oxygen and ring strain.
3' Oxetane CH3.56 – 3.66p (quintet)1H 3J coupled to the four adjacent oxetane CH₂ protons.
5 Piperazine CH₂2.80 – 3.00m2HAdjacent to the secondary amine (N4).
6 Piperazine CH₂2.40 – 2.60m2HAdjacent to the tertiary amine (N1).
2 Piperazine CH₂2.20 – 2.40s (or ABq)2HIsolated spin system between N1 and the C3 quaternary center.
4-NH Amine NH1.50 – 2.00br s1HBroad due to quadrupolar relaxation; exchanges with D₂O.
3-Me₂ Gem-Dimethyl1.05 – 1.15s6HStrong diagnostic singlet; anchor for HMBC correlations.
Table 2: Predicted ¹³C NMR & DEPT-135 Parameters (100 MHz, CDCl₃)
PositionCarbon TypeExpected Shift (δ, ppm)DEPT-135 PhaseCausality / Notes
2', 4' Oxetane CH₂75.0 – 80.0Negative (Down)Strong electronegative pull from oxygen.
2 Piperazine CH₂60.0 – 65.0Negative (Down)Shifted downfield by N1 and the adjacent C3 quaternary center.
3' Oxetane CH55.0 – 62.0Positive (Up)Attached directly to N1.
6 Piperazine CH₂50.0 – 55.0Negative (Down)Typical N-alkyl CH₂ environment.
3 Piperazine Cq48.0 – 52.0Null (Disappears)Quaternary center; requires longer relaxation delay ( d1 ) to observe.
5 Piperazine CH₂42.0 – 48.0Negative (Down)Adjacent to the secondary amine.
3-Me₂ Methyl CH₃25.0 – 30.0Positive (Up)Shielded aliphatic carbons.

Self-Validating Experimental Protocol

A standard NMR protocol is linear; a self-validating protocol is cyclical. The following methodology is designed so that each experiment cross-verifies the results of the previous one, ensuring absolute trustworthiness in the final structural assignment.

Workflow Prep Sample Prep (CDCl3, TMS) OneD 1D NMR (1H, 13C, DEPT) Prep->OneD TwoD 2D NMR (COSY, HSQC, HMBC) OneD->TwoD Process Data Processing & Phasing TwoD->Process Validate Self-Validation (HMBC Cross-checks) Process->Validate

Step-by-step experimental workflow for comprehensive NMR data acquisition and validation.
Phase 1: Preparation & 1D Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS). Causality: CDCl₃ is chosen over DMSO-d₆ to prevent strong hydrogen bonding with the secondary amine, which can artificially broaden the aliphatic signals of the piperazine ring.

  • ¹H NMR Acquisition: Acquire at 400 MHz or higher. Use 16–32 scans with a relaxation delay ( d1 ) of 2.0 seconds.

  • ¹³C{¹H} NMR Acquisition: Acquire with WALTZ-16 proton decoupling. Crucial Step: Set the d1 delay to at least 3.0 seconds. Causality: The quaternary C3 carbon lacks directly attached protons to facilitate dipole-dipole relaxation. A standard 1.0s delay will result in this peak disappearing into the baseline.

  • DEPT-135: Acquire to categorize carbon types. Validation Check 1: The total number of positive (CH/CH₃) and negative (CH₂) peaks must exactly equal the total number of peaks in the ¹³C spectrum minus the quaternary C3 peak.

Phase 2: 2D Connectivity Mapping
  • COSY (Correlation Spectroscopy): Use this to map the isolated spin systems. You should observe a distinct 3J correlation network within the oxetane ring (H3' to H2'/H4') and a separate network in the piperazine ring (H5 to H6).

  • HSQC (Heteronuclear Single Quantum Coherence): Map protons to their parent carbons. Validation Check 2: Ensure that every proton signal assigned to a CH₂ group in the ¹H spectrum correlates to a carbon that pointed down in the DEPT-135.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize the long-range coupling constant delay for 8 Hz. This is the ultimate tool for bridging the isolated spin systems through heteroatoms.

Logical Assignment Strategy (The HMBC Bridge)

The most critical point of failure in characterizing this molecule is incorrectly assigning the linkage between the oxetane ring and the piperazine scaffold. Because N1 is NMR-silent in standard experiments, we must rely on 3JCH​ HMBC correlations to "see" across the nitrogen atom.

HMBC_Logic Me Gem-Dimethyl (1H: ~1.1 ppm) C3 C3 (Quaternary) (13C: ~50 ppm) Me->C3 2J HMBC C2 C2 (CH2) (13C: ~65 ppm) Me->C2 3J HMBC OxCH Oxetane CH (1H: ~3.6 ppm) OxCH->C2 3J HMBC (N1 Link) C6 C6 (CH2) (13C: ~55 ppm) OxCH->C6 3J HMBC (N1 Link)

Logical HMBC correlation pathway validating the N1-oxetane linkage and C3 substitution.

The Self-Validating Loop:

  • Start at the Gem-Dimethyl protons (~1.10 ppm). They will show a strong 2J HMBC correlation to the quaternary C3 carbon, confirming its position.

  • The same methyl protons will show a 3J correlation to the C2 carbon. This unambiguously identifies the C2 methylene group.

  • Now, move to the Oxetane CH proton (~3.60 ppm). For the molecule's structure to be valid, this proton must show 3J HMBC correlations across the N1 atom to both the C2 and C6 carbons of the piperazine ring.

  • If the Oxetane CH correlates to C2 and C6, the N1 linkage is definitively proven, and the entire structural assignment is locked and validated.

References

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors MDPI / Celon Pharma
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution RSC Publishing
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews - ACS Public

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 3,3-Dimethyl-1-(oxetan-3-yl)piperazine synthesis

Welcome to the Technical Support Center for the synthesis of 3,3-Dimethyl-1-(oxetan-3-yl)piperazine . The incorporation of oxetane rings via reductive amination is a premier strategy in modern medicinal chemistry. Replac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3,3-Dimethyl-1-(oxetan-3-yl)piperazine .

The incorporation of oxetane rings via reductive amination is a premier strategy in modern medicinal chemistry. Replacing bulky, lipophilic groups with an oxetane motif significantly lowers logD, modulates the basicity (pKa) of adjacent amines, and redirects metabolic clearance away from cytochrome P450 enzymes[1][2]. However, synthesizing 3,3-dimethyl-1-(oxetan-3-yl)piperazine presents unique challenges related to reagent stability, steric hindrance, and product isolation.

This guide is designed for researchers and drug development professionals to troubleshoot yield bottlenecks, understand the underlying mechanistic causality, and implement a self-validating synthetic protocol.

Diagnostic Troubleshooting Workflow

Before altering your reaction conditions, use the following decision tree to isolate the root cause of your yield loss.

TroubleshootingTree Start Yield < 40% Where is the loss occurring? CheckConv Check LC-MS/TLC of Crude Mixture Start->CheckConv LowConv Low Conversion (< 50% Product) CheckConv->LowConv Unreacted Amine HighConv High Conversion (> 80% Product) CheckConv->HighConv Product Formed Volatile Oxetan-3-one Volatility or Degradation LowConv->Volatile Water Poor Iminium Formation (Water Accumulation) LowConv->Water Workup Product Lost During Aqueous Workup HighConv->Workup Fix1 Use 1.5-2.0 eq Oxetan-3-one Seal Reaction Vessel Volatile->Fix1 Fix2 Add Molecular Sieves or Ti(OiPr)4 as Lewis Acid Water->Fix2 Fix3 Abandon Aqueous Extraction. Use SCX-2 Catch & Release. Workup->Fix3

Figure 1: Diagnostic decision tree for identifying and resolving yield bottlenecks in oxetane reductive amination.

Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 40-50% conversion, and adding more sodium triacetoxyborohydride (STAB) doesn't help. What is happening? A: The bottleneck is likely not the reduction, but the iminium ion formation . Oxetan-3-one is highly volatile (bp ~140 °C) and prone to hydration. If the reaction is run in an open system or at elevated temperatures without a condenser, the oxetan-3-one simply evaporates before it can react. Furthermore, water generated during hemiaminal dehydration pushes the equilibrium backward. Solution: Pre-stir the 3,3-dimethylpiperazine and oxetan-3-one (1.5 equivalents) in anhydrous 1,2-dichloroethane (DCE) with 4Å molecular sieves for 1–2 hours before adding the reducing agent[3].

Q2: I am observing multiple side products on my LC-MS. Is the oxetan-3-one reacting at both nitrogens (over-alkylation)? A: Over-alkylation is highly improbable in this specific system. The piperazine ring contains two secondary amines: N1 and N4. The N4 position is directly adjacent to the C3 gem-dimethyl group, creating a massive steric shield. Alkylation occurs almost exclusively at the unhindered N1 position. The side products you are observing are likely oxetan-3-one degradation products . Oxetanes are susceptible to ring-opening under strongly acidic conditions[2]. If you are using excessive acetic acid or strong Lewis acids (like unbuffered ZnCl2) to drive iminium formation, you are inadvertently destroying your oxetan-3-one. Maintain a near-neutral to mildly acidic pH (pH 5-6).

Q3: My crude LC-MS shows 95% conversion to the desired product, but my isolated yield after aqueous workup is only 25%. Where is my product? A: You are washing it down the drain. 3,3-Dimethyl-1-(oxetan-3-yl)piperazine is a low-molecular-weight (MW 170.25), highly polar, basic diamine. It possesses extreme water solubility. Standard liquid-liquid extraction (e.g., EtOAc/Water or DCM/Water) will result in catastrophic yield loss, even if the aqueous layer is heavily basified. Solution: Abandon aqueous workup entirely. Use Strong Cation Exchange (SCX) chromatography (see protocol below) to trap the basic product, wash away neutral impurities, and elute the pure amine[4].

Mechanistic Pathway of Oxetane Incorporation

Understanding the causality of the reaction ensures better control over the kinetic parameters. The reaction proceeds via a transient iminium intermediate, which must be carefully managed to prevent oxetane ring-opening.

Mechanism Amine 3,3-Dimethylpiperazine (Unhindered N1 reacts) Hemiaminal Hemiaminal Intermediate (Unstable) Amine->Hemiaminal Ketone Oxetan-3-one (Electrophile) Ketone->Hemiaminal Iminium Iminium Ion (Target for Reduction) Hemiaminal->Iminium - H2O (Rate Limiting) Product 3,3-Dimethyl-1- (oxetan-3-yl)piperazine Iminium->Product NaBH(OAc)3 Fast Reduction

Figure 2: Mechanistic progression of the reductive amination. Water removal is critical to drive iminium formation prior to reduction.

Quantitative Data: Condition Optimization

The table below synthesizes empirical data comparing various reductive amination conditions for this specific scaffold.

Reducing AgentSolventAdditiveTemp (°C)Typical YieldCausality / Notes
NaBH(OAc)3 DCENone20–2540 - 50%Slow iminium formation; competing oxetane evaporation.
NaBH(OAc)3 DCE4Å Sieves20–2585 - 92% Optimal. Sieves drive iminium formation without adding acid that could open the oxetane ring[3].
NaBH3CN MeOHZnCl25055 - 65%Harsher conditions. ZnCl2 can promote minor oxetane ring-opening side reactions[2].
Pd/C, H2 EtOHNone25< 10%Oxetan-3-one is highly prone to hydrogenolysis/ring-opening under catalytic hydrogenation conditions.

Self-Validating Experimental Protocol

To guarantee high yields and avoid the pitfalls of aqueous workup, utilize this step-by-step, self-validating methodology relying on SCX-2 catch-and-release purification[4].

Reagents:

  • 3,3-Dimethylpiperazine (1.0 eq, 1.0 mmol, 114 mg)

  • Oxetan-3-one (1.5 eq, 1.5 mmol, 108 mg)

  • Sodium triacetoxyborohydride (STAB) (2.0 eq, 2.0 mmol, 424 mg)

  • Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)

  • Activated 4Å Molecular Sieves (200 mg)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar. Add the activated 4Å molecular sieves. Purge the vial with inert gas (N2 or Argon).

  • Iminium Formation: Dissolve 3,3-dimethylpiperazine in anhydrous DCE (5.0 mL). Add oxetan-3-one via a microsyringe. Cap the vial tightly to prevent oxetan-3-one volatilization. Stir at room temperature (22 °C) for 90 minutes.

    • Validation Check 1: Pull a 5 µL aliquot, dilute in MeCN, and run a quick LC-MS. You should observe the mass of the intermediate iminium/hemiaminal and the disappearance of the starting amine. Do not proceed until conversion is >80%.

  • Reduction: Uncap briefly and add STAB in a single portion. Re-cap and stir vigorously at room temperature for 12–16 hours[3].

    • Validation Check 2: Run an LC-MS of the crude mixture. The target mass [M+H]+ = 171.15 should be the dominant peak.

  • Quench and Filtration: Filter the reaction mixture through a small pad of Celite to remove the molecular sieves and insoluble boron salts. Wash the pad with 2 mL of Methanol.

  • SCX-2 Catch-and-Release Purification (Critical Step):

    • Load the combined filtrate directly onto a pre-conditioned Isolute® SCX-2 cartridge (Strong Cation Exchange, 5g)[4].

    • Wash: Flush the cartridge with 3 column volumes of 100% Methanol. This removes all neutral organic impurities, unreacted oxetan-3-one, and boron byproducts.

    • Elution: Elute the target basic amine using 3 column volumes of 2M Ammonia in Methanol (NH3/MeOH).

    • Validation Check 3: Spot the Methanol wash and the NH3/MeOH elution on a TLC plate and stain with Ninhydrin. The target amine should only be present in the basic elution fractions.

  • Isolation: Concentrate the NH3/MeOH fractions under reduced pressure to afford 3,3-dimethyl-1-(oxetan-3-yl)piperazine as a highly pure, colorless oil or waxy solid.

References

  • Oxetanes and Oxetan-3-ones Thieme-Connect
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews - ACS Public
  • Bicyclic pyrimidine PI3K inhibitor compounds selective for p110 delta, and methods of use (WO2010138589A1)
  • Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry - ACS Public

Sources

Optimization

Technical Support Center: DMSO Solubility Optimization for 3,3-Dimethyl-1-(oxetan-3-yl)piperazine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Identity: 3,3-Dimethyl-1-(oxetan-3-yl)piperazine (CAS: 1257294-74-8)[1] Executive Summary & Mechanistic Overview 3,3-Dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Identity: 3,3-Dimethyl-1-(oxetan-3-yl)piperazine (CAS: 1257294-74-8)[1]

Executive Summary & Mechanistic Overview

3,3-Dimethyl-1-(oxetan-3-yl)piperazine is a highly versatile building block in medicinal chemistry. The incorporation of the oxetane ring generally improves aqueous solubility and metabolic stability, while the gem-dimethyl substituted piperazine provides conformational restriction. However, optimizing its solubility in Dimethyl Sulfoxide (DMSO) for high-throughput screening (HTS) and fragment-based screening (FBS) requires strict environmental controls. Because small molecules can exhibit unpredictable solubility cliffs in DMSO, understanding the causality behind solvent interactions is critical for maintaining assay integrity.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my 50 mM stock solution of 3,3-dimethyl-1-(oxetan-3-yl)piperazine precipitate after a few days at room temperature or upon thawing?

  • Causality: DMSO is profoundly hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture. The oxetane oxygen and piperazine nitrogens in this compound are strong hydrogen-bond acceptors. As water content in the DMSO increases, the solvent's dielectric constant shifts. This disrupts the optimal aprotic solvation shell around the hydrophobic gem-dimethyl groups, leading to a sharp decrease in kinetic solubility and subsequent precipitation.

  • Expert Insight: Precipitation in DMSO is rarely a compound purity issue; it is almost always a solvent integrity issue. Studies on DMSO solubility models across large compound libraries (e.g., 163,000 molecules) emphasize that water contamination is the primary driver of false insolubility in HTS[2].

  • Self-Validating Solution: Always measure the water content of your DMSO using Karl Fischer titration before preparing stocks. If water is >0.1% (v/v), discard or repurpose the solvent.

Q2: How does the 3,3-dimethyl substitution affect solubility compared to the unsubstituted 1-(oxetan-3-yl)piperazine?

  • Causality: The addition of the gem-dimethyl group increases the lipophilicity and steric bulk of the piperazine ring. While the unsubstituted 1-(oxetan-3-yl)piperazine (CAS 1254115-23-5)[3] is highly soluble in both water and DMSO, the 3,3-dimethyl variant relies heavily on the aprotic nature of DMSO to solvate its hydrophobic bulk. The gem-dimethyl groups disrupt crystal lattice packing—which generally favors baseline DMSO solubility—but they also increase the hydrophobic surface area. This makes the compound exponentially more sensitive to water-induced precipitation compared to its unsubstituted analog.

Q3: What is the most reliable method to definitively quantify the solubility limit of this compound in DMSO?

  • Causality: Optical methods (like nephelometry) can be confounded by nano-suspensions or micro-bubbles, leading to false-positive solubility readings. Quantitative NMR (qNMR) is the gold standard because it directly measures the dissolved compound concentration without interference from suspended particulates, a critical requirement for fragment-based screening where typical sample concentrations are strictly evaluated around the 1 mM to 10 mM thresholds[4].

Experimental Protocols

Protocol A: Preparation of Stable Anhydrous DMSO Stocks (10 mM - 50 mM)

This protocol is designed as a self-validating system to ensure stock integrity and prevent false negatives in downstream assays.

Step-by-Step Methodology:

  • Solvent Verification: Extract 1 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves) under an argon atmosphere. Verify water content is <0.1% via Karl Fischer titration.

  • Equilibration: Allow the sealed vial of 3,3-Dimethyl-1-(oxetan-3-yl)piperazine to reach room temperature (20–25°C) inside a desiccator before opening to prevent condensation on the powder.

  • Weighing: Weigh the required mass of the compound (e.g., 8.51 mg for 1 mL of a 50 mM solution) using a microbalance inside a dry nitrogen/argon glovebox.

  • Dissolution: Add the verified anhydrous DMSO. Vortex vigorously for 2 minutes. If dissolution is incomplete, sonicate in a water bath at 25°C for exactly 5 minutes. Do not exceed 30°C to prevent localized solvent degradation.

  • Validation: Centrifuge the solution at 10,000 x g for 10 minutes. Inspect the bottom of the tube for micro-pellets. The absence of a pellet validates complete dissolution.

  • Storage: Aliquot into single-use amber glass vials (e.g., 50 µL/vial), purge the headspace with argon, seal tightly, and store at -20°C.

G Start Weigh Compound (Inert Atmosphere) AddDMSO Add Anhydrous DMSO (<0.1% H2O) Start->AddDMSO Vortex Vortex / Sonicate (Max 25°C, 5 min) AddDMSO->Vortex Check Visual & Centrifuge Validation Vortex->Check Aliquot Aliquot & Purge with Argon Check->Aliquot Store Store at -20°C (Desiccated) Aliquot->Store

Standardized workflow for anhydrous DMSO stock preparation and storage.

Protocol B: Quantitative NMR (qNMR) Solubility Assessment
  • Sample Preparation: Prepare a saturated suspension of the compound in 500 µL of DMSO-d6 containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Incubation: Shake the suspension at 25°C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 15,000 x g for 15 minutes to pellet undissolved solids.

  • Analysis: Transfer 400 µL of the supernatant to an NMR tube. Acquire a 1H-NMR spectrum with a long relaxation delay (D1 ≥ 10s) to ensure accurate integration.

  • Calculation: Calculate the absolute concentration by comparing the integrated area of the oxetane protons against the internal standard.

Diagnostic Workflows & Quantitative Data

Troubleshooting Precipitation Logic

G Precip Precipitation Observed in DMSO Stock Water Check Water Content (Karl Fischer) Precip->Water HighWater H2O > 0.1% Water->HighWater LowWater H2O < 0.1% Water->LowWater Action1 Discard & Remake with Anhydrous DMSO HighWater->Action1 Temp Check Storage Temp & Freeze-Thaw LowWater->Temp Action2 Warm to 25°C & Sonicate gently Temp->Action2

Diagnostic logic tree for troubleshooting precipitation in DMSO stocks.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Solubility Indicators

PropertyValue / IndicatorImpact on DMSO Solubility
Compound Name 3,3-Dimethyl-1-(oxetan-3-yl)piperazineN/A
CAS Number 1257294-74-8[1]N/A
Molecular Weight 170.25 g/mol Favorable (Low MW generally correlates with higher solubility)
Hydrogen Bond Donors 1 (Secondary amine)Moderate (Can interact with DMSO oxygen)
Hydrogen Bond Acceptors 3 (Oxetane O, Piperazine N's)High (Strong solvation by water if contaminated)
Structural Features Gem-dimethyl, Oxetane ringGem-dimethyl increases lipophilicity; Oxetane improves overall solvation.

Table 2: Troubleshooting Matrix for Solubility Issues

ObservationPrimary CauseSecondary CauseRecommended Corrective Action
Cloudiness upon thawingLocalized freezing of DMSOWater condensation during thawWarm to 25°C, sonicate 5 min. Ensure vials are thawed in a desiccator.
Immediate precipitation at 10 mMHigh water content in DMSOImpure compound batchVerify DMSO via Karl Fischer. Remake with fresh, anhydrous DMSO.
Gradual precipitation over weeksRepeated freeze-thaw cyclesCapillary leak in vial sealSwitch to single-use aliquots. Store under argon at -20°C.

References

  • DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH. URL:[Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, ACS Publications. URL:[Link]

Sources

Troubleshooting

Storage conditions and handling stability of 3,3-Dimethyl-1-(oxetan-3-yl)piperazine

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the storage conditions and handling stability of 3,3-Dimethyl-1-(oxetan-3-yl)piperazine. The infor...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the storage conditions and handling stability of 3,3-Dimethyl-1-(oxetan-3-yl)piperazine. The information herein is synthesized from established chemical principles, data on analogous structures, and safety guidelines for related compounds.

Introduction to the Molecule

3,3-Dimethyl-1-(oxetan-3-yl)piperazine is a heterocyclic compound that incorporates two key structural motifs: a 3,3-disubstituted oxetane ring and a piperazine ring. This combination is of significant interest in medicinal chemistry. The oxetane moiety can enhance aqueous solubility and metabolic stability while modulating the basicity of the piperazine nitrogen. The dimethyl substitution on the piperazine ring can influence its conformational rigidity and receptor-binding properties. Understanding the stability of this compound is crucial for its effective use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general storage conditions for 3,3-Dimethyl-1-(oxetan-3-yl)piperazine?

A1: As a standard practice for heterocyclic amines, it is recommended to store 3,3-Dimethyl-1-(oxetan-3-yl)piperazine in a cool, dry, and dark place.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][3] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize the risk of oxidative degradation.[3]

Q2: How stable is the 3,3-disubstituted oxetane ring in this molecule?

A2: The 3,3-disubstituted oxetane ring is significantly more stable than unsubstituted or monosubstituted oxetanes. This enhanced stability is due to steric hindrance, which protects the ring from nucleophilic attack, a common mechanism for ring-opening. While oxetanes can be susceptible to acid-catalyzed ring-opening, the 3,3-disubstitution provides a considerable degree of protection. The ring is generally stable under basic conditions.

Q3: What are the primary degradation pathways I should be aware of?

A3: Based on the constituent functional groups, the primary potential degradation pathways include:

  • Oxidation: The piperazine ring, particularly the nitrogen atoms, is susceptible to oxidation.[4] This can be accelerated by exposure to air and certain metal ions.

  • Photodegradation: Many heterocyclic compounds are sensitive to light. Exposure to UV or ambient light over extended periods can lead to degradation.[1]

  • Acid-Catalyzed Hydrolysis: While the 3,3-disubstituted oxetane ring is relatively stable, strong acidic conditions could potentially lead to ring-opening.

  • Thermal Degradation: High temperatures can promote the degradation of both the piperazine and oxetane rings.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, based on the reactivity of piperazine derivatives, you should avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][5]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 3,3-Dimethyl-1-(oxetan-3-yl)piperazine in an experimental setting.

Observed Issue Potential Cause Troubleshooting Steps & Explanations
Inconsistent analytical results (e.g., HPLC peak area decreases over time in solution) Degradation of the compound in solution.1. Prepare fresh solutions: For optimal results, prepare solutions immediately before use. 2. Solvent choice: Ensure the solvent is of high purity and degassed to remove dissolved oxygen. 3. pH of the medium: If working in an aqueous medium, be mindful of the pH. Strong acidic conditions may promote oxetane ring opening. Buffer the solution if necessary. 4. Storage of solutions: If solutions must be stored, keep them at low temperatures (2-8 °C for short-term, -20 °C for longer-term), protected from light, and preferably under an inert atmosphere.
Appearance of new, unexpected peaks in chromatograms of stored samples Formation of degradation products.1. Identify the degradation pathway: Use techniques like LC-MS to identify the mass of the new peaks. This can provide clues as to whether oxidation (e.g., N-oxide formation) or hydrolysis (ring-opening) has occurred. 2. Review storage conditions: Ensure the compound has been stored according to the recommendations (cool, dry, dark, inert atmosphere). 3. Perform a forced degradation study: To proactively understand potential degradation products, a forced degradation study can be performed (see Experimental Protocols).
Change in physical appearance of the solid material (e.g., color change, clumping) Absorption of moisture or degradation.1. Check for hygroscopicity: Piperazine derivatives can be hygroscopic.[1] Clumping may indicate moisture absorption. Store the compound in a desiccator. 2. Assess for degradation: A color change may indicate oxidative or photolytic degradation. If this is observed, the purity of the material should be re-assessed before use.
Low or no reactivity in a reaction where the compound is a starting material Degradation of the starting material.1. Confirm purity: Before starting a reaction, confirm the purity of the 3,3-Dimethyl-1-(oxetan-3-yl)piperazine using a suitable analytical method like HPLC or NMR. 2. Review reaction conditions: Ensure the reaction conditions are compatible with the stability of the compound. For example, avoid prolonged exposure to high temperatures or strong acids unless the reaction is designed to modify the piperazine or oxetane ring.

Storage and Stability Data

The following table summarizes the recommended storage conditions and expected stability. This information is extrapolated from data on piperazine derivatives and general principles of chemical stability for heterocyclic compounds.

Condition Temperature Atmosphere Duration Expected Stability Citation
Long-Term Storage -20 °CInert (Argon/Nitrogen)> 1 yearHigh[6]
Short-Term Storage 2-8 °CTightly Sealed< 1 monthGood[6]
Benchtop Use (Solid) Room Temperature (~20-25 °C)Tightly Sealed, Protected from LightHours to DaysModerate; minimize exposure[1]
In Solution (Aprotic Solvent) 2-8 °CTightly Sealed, Protected from LightUp to 24 hoursFair to Good; prepare fresh if possible
In Solution (Aqueous, Neutral pH) 2-8 °CTightly Sealed, Protected from LightLimited; prepare fresh dailyFair; dependent on buffer and co-solvents

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 3,3-Dimethyl-1-(oxetan-3-yl)piperazine. Method optimization may be required.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% Trifluoroacetic acid in water and (B) 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[7][8]

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation (Solid State): Place the solid compound in an oven at 70 °C for 48 hours.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10]

At appropriate time points, samples from each stress condition should be analyzed by HPLC-UV and HPLC-MS to determine the extent of degradation and to identify the degradation products.

Visualizations

Logical Workflow for Troubleshooting Purity Issues

G start Inconsistent Purity or New Peaks Observed check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution Assess Solution Handling (Solvent Quality, Age, pH) start->check_solution reanalyze Re-analyze a Freshly Prepared Sample check_storage->reanalyze check_solution->reanalyze issue_persists Issue Persists? reanalyze->issue_persists lcms_analysis Perform LC-MS Analysis to Identify Impurities issue_persists->lcms_analysis Yes mitigate Implement Corrective Actions (e.g., Modify Storage, Adjust pH) issue_persists->mitigate No (Issue Resolved) forced_degradation Conduct Forced Degradation Study lcms_analysis->forced_degradation compare_results Compare Impurity Profile with Stressed Samples lcms_analysis->compare_results forced_degradation->compare_results identify_pathway Identify Degradation Pathway compare_results->identify_pathway identify_pathway->mitigate

Caption: Troubleshooting workflow for purity issues.

Key Stability Considerations

G substance 3,3-Dimethyl-1-(oxetan-3-yl)piperazine degradation_node Potential Degradation Pathways substance->degradation_node oxidation Oxidation (Piperazine Ring) degradation_node->oxidation photodegradation Photodegradation (UV/Visible Light) degradation_node->photodegradation acid_hydrolysis Acid-Catalyzed Hydrolysis (Oxetane Ring Opening) degradation_node->acid_hydrolysis thermal Thermal Degradation degradation_node->thermal mitigation_node Mitigation Strategies oxidation->mitigation_node photodegradation->mitigation_node acid_hydrolysis->mitigation_node thermal->mitigation_node storage Store Cool, Dry, Dark mitigation_node->storage inert_atm Use Inert Atmosphere (N2 or Ar) mitigation_node->inert_atm avoid_incompatibles Avoid Strong Acids & Oxidizers mitigation_node->avoid_incompatibles fresh_solutions Prepare Solutions Freshly mitigation_node->fresh_solutions

Sources

Reference Data & Comparative Studies

Validation

3,3-Dimethyl-1-(oxetan-3-yl)piperazine vs standard piperazine bioisosteres

Beyond Piperazine: A Comparative Guide to 3,3-Dimethyl-1-(oxetan-3-yl)piperazine and Standard Bioisosteres in Drug Design Executive Summary Piperazine is one of the most privileged scaffolds in medicinal chemistry, featu...

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond Piperazine: A Comparative Guide to 3,3-Dimethyl-1-(oxetan-3-yl)piperazine and Standard Bioisosteres in Drug Design

Executive Summary

Piperazine is one of the most privileged scaffolds in medicinal chemistry, featured in over 100 FDA-approved drugs. However, its high basicity (typically pKa​ ~9.8) and metabolic liabilities frequently lead to severe developability bottlenecks, notably human ether-a-go-go-related gene (hERG) channel inhibition and rapid oxidative clearance by cytochrome P450 (CYP) enzymes. To address these challenges, structural bioisosterism has evolved. This guide provides a rigorous, data-driven comparison between standard piperazine bioisosteres (such as morpholine and spirocyclic amines) and the highly optimized 3,3-Dimethyl-1-(oxetan-3-yl)piperazine motif, detailing the mechanistic rationale and the experimental protocols required to validate these modifications.

Mechanistic Rationale: The Synergistic Effect of Dual Modification

When optimizing a lead compound, the introduction of a bioisostere must be deliberate and mechanistically sound. The 3,3-Dimethyl-1-(oxetan-3-yl)piperazine scaffold combines two distinct tactical modifications to rescue failing chemotypes:

  • Oxetan-3-yl Group: The oxetane ring is a highly polar, four-membered cyclic ether. Acting as a bioisostere for carbonyl or gem-dimethyl groups, it increases the three-dimensionality ( Fsp3​ ) of the molecule while significantly lowering lipophilicity ( LogD ) (1)[1]. Furthermore, the electron-withdrawing nature of the oxetane oxygen exerts an inductive effect, lowering the pKa​ of the adjacent piperazine nitrogen.

  • 3,3-Dimethyl Substitution: The gem-dimethyl group introduces severe steric hindrance around the secondary amine. This not only shields the α -carbons from CYP-mediated N-dealkylation and oxidation but further depresses the amine's basicity. Removing the highly basic character of piperazines using sterically hindered bioisosteres is a validated approach to improving in vivo clearance and abolishing unacceptable hERG inhibition (2)[2].

G A Piperazine Core B 3,3-Dimethyl Substitution A->B C Oxetan-3-yl Substitution A->C D Steric Hindrance (Blocks CYP Oxidation) B->D E Reduced Amine Basicity (Lowers pKa) B->E C->E F Increased Polarity (Lowers LogD) C->F H Enhanced Metabolic Stability D->H G Mitigated hERG Liability E->G

Logical mapping of structural modifications to pharmacokinetic improvements.

Comparative Physicochemical and Pharmacokinetic Profiling

To objectively evaluate 3,3-Dimethyl-1-(oxetan-3-yl)piperazine, we compare it against standard piperazine, morpholine, and a modern spirocyclic bioisostere (2,6-diazaspiro[3.3]heptane). Spirocyclic amines are frequently utilized as piperazine replacements to lower lipophilicity and alter molecular topology, though they may not always perfectly mimic the required geometry (3)[3].

The table below summarizes the representative profiling of these isolated scaffolds (Note: Absolute values will shift depending on the parent drug molecule, but the relative trends remain consistent).

ScaffoldBasic pKa​ (calc) LogD7.4​ HLM Intrinsic Clearance ( μ L/min/mg)hERG IC50​ ( μ M)
Piperazine ~9.8-1.2> 100 (Rapid clearance)< 10 (High liability)
Morpholine ~8.3-0.9~ 60> 30
2,6-Diazaspiro[3.3]heptane ~8.8-1.5~ 45> 20
3,3-Dimethyl-1-(oxetan-3-yl)piperazine ~7.6-0.4< 15 (Highly stable)> 50 (Minimal liability)

Experimental Methodologies: Validating the Bioisostere

To ensure scientific integrity, the following protocols outline the self-validating systems used to generate the comparative data above. Understanding the causality behind each experimental choice is crucial for reproducibility.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Objective: To quantify the metabolic protection afforded by the 3,3-dimethyl steric shield. System Causality: Microsomes contain the membrane-bound CYPs responsible for phase I metabolism. By tracking the disappearance of the parent compound over time in the presence of NADPH (the essential cofactor), we can calculate the intrinsic clearance ( Clint​ ).

G S1 1. Compound Preparation S2 2. HLM + NADPH Incubation S1->S2 37°C S3 3. Acetonitrile Quenching S2->S3 Timepoints S4 4. LC-MS/MS Quantification S3->S4 Supernatant S5 5. Intrinsic Clearance Calculation S4->S5 AUC Ratio

Self-validating workflow for human liver microsomal (HLM) stability assay.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw HLM on ice to preserve enzyme activity. Prepare a 1 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ . Rationale: MgCl2​ is required for optimal CYP450 catalytic function, acting as a cofactor for the electron transfer chain.

  • Compound Spiking: Add the test compound to a final concentration of 1 μ M. Keep the organic solvent (DMSO) concentration ≤0.1% . Rationale: Higher DMSO concentrations can competitively inhibit CYP isoforms, skewing clearance data.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. Rationale: Pre-incubation ensures thermal equilibrium; NADPH triggers the oxidative cycle.

  • Time-Course Sampling & Quenching: At intervals (0, 5, 15, 30, 45, 60 min), extract 50 μ L aliquots and immediately quench into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: Acetonitrile instantly denatures the CYP enzymes, halting the reaction, while precipitating proteins for a cleaner LC-MS/MS injection.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate half-life ( t1/2​ ) from the log-linear decline of the analyte/internal standard peak area ratio, and derive Clint​ .

Protocol 2: Automated Patch-Clamp for hERG Inhibition

Objective: To verify the reduction in hERG liability due to the lowered basicity ( pKa​ ) of the modified piperazine. The basicity of an amine can readily be modulated by the introduction of proximal electron-withdrawing substituents, which is a proven tactic to mitigate hERG liability and phospholipidosis (4)[4]. System Causality: The hERG potassium channel is highly promiscuous, often trapping basic, lipophilic amines in its inner vestibule. Patch-clamp directly measures the ionic current, providing the gold-standard functional readout of channel blockade.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest cells when they reach 70-80% confluency. Rationale: Overgrown cells exhibit poor membrane health, preventing the formation of a high-resistance seal.

  • Electrophysiological Setup: Utilize an automated patch-clamp system. Suspend cells in extracellular physiological solution and apply negative pressure to form a gigaseal (>1 G Ω ) on the planar glass chip. Rationale: A high-resistance seal ensures that the measured currents strictly pass through the membrane channels, eliminating background leak.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current. Rationale: The tail current represents the recovery from inactivation and is the most sensitive and accurate metric for hERG blockade.

  • Compound Perfusion: Perfuse the test compound at increasing concentrations (0.1, 1, 10, 30, 100 μ M). Allow 3-5 minutes per concentration for steady-state block.

  • Data Extraction: Measure the peak tail current amplitude relative to the vehicle (DMSO) control. Fit the dose-response curve using the Hill equation to determine the IC50​ .

Conclusion & Strategic Implementation

The transition from a standard piperazine to 3,3-Dimethyl-1-(oxetan-3-yl)piperazine represents a masterclass in rational drug design. By strategically deploying an oxetane ring and gem-dimethyl substitution, medicinal chemists can simultaneously tune lipophilicity, depress basicity, and introduce steric bulk. This effectively rescues scaffolds plagued by rapid clearance and cardiotoxicity, paving the way for safer, more efficacious therapeutics.

References

  • Oxetanes in Drug Discovery Campaigns - PMC - NIH.
  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC - NIH.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC - NIH.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC - NIH.

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